4-(2-(Furan-2-yl)thiazol-4-yl)phenol
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Overview
Description
4-(2-(Furan-2-yl)thiazol-4-yl)phenol is a heterocyclic compound that features a thiazole ring fused with a furan ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by its functionalization with furan and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Furan-2-yl)thiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell walls, leading to cell lysis. In cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents.
Furan derivatives: Compounds like furfural and furan-2-carboxylic acid contain the furan ring but lack the thiazole and phenol groups.
Uniqueness
4-(2-(Furan-2-yl)thiazol-4-yl)phenol is unique due to the combination of the thiazole, furan, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[2-(furan-2-yl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-10-5-3-9(4-6-10)11-8-17-13(14-11)12-2-1-7-16-12/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNHENWNWHOMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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